2-(5-Phenylthiophen-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenylthiophen-2-yl)propan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a thiophene ring substituted with a phenyl group and a hydroxyl group attached to a propan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenylthiophen-2-yl)propan-2-ol typically involves the reaction of 5-phenylthiophene with a suitable propan-2-ol derivative under controlled conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with a thiophene derivative to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenylthiophen-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or potassium permanganate are common oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(5-Phenylthiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-(5-Phenylthiophen-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The phenyl and thiophene rings contribute to the compound’s stability and electronic properties, affecting its overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A structurally similar compound with a phenyl group and a hydroxyl group attached to a propan-2-yl chain.
Thiophene derivatives: Compounds with a thiophene ring substituted with various functional groups.
Uniqueness
2-(5-Phenylthiophen-2-yl)propan-2-ol is unique due to the combination of a phenyl group and a thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
1665-37-8 |
---|---|
Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-(5-phenylthiophen-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H14OS/c1-13(2,14)12-9-8-11(15-12)10-6-4-3-5-7-10/h3-9,14H,1-2H3 |
InChI Key |
FJUJUBFRSWSLAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(S1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.